molecular formula C11H15ClINO B1397635 2-Iodophenyl 4-piperidinyl ether hydrochloride CAS No. 1220019-50-0

2-Iodophenyl 4-piperidinyl ether hydrochloride

Cat. No.: B1397635
CAS No.: 1220019-50-0
M. Wt: 339.6 g/mol
InChI Key: RHFSGYQETBHLFA-UHFFFAOYSA-N
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Description

2-Iodophenyl 4-piperidinyl ether hydrochloride is a piperidine derivative characterized by a 2-iodophenyl group linked via an ether bond to the 4-position of a piperidine ring, with a hydrochloride salt form. The iodine substituent on the phenyl ring enhances lipophilicity and may influence receptor binding through steric and electronic effects, distinguishing it from analogs with smaller halogens (e.g., chlorine) or electron-donating groups (e.g., methoxy) .

Properties

IUPAC Name

4-(2-iodophenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14INO.ClH/c12-10-3-1-2-4-11(10)14-9-5-7-13-8-6-9;/h1-4,9,13H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHFSGYQETBHLFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=CC=CC=C2I.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220019-50-0
Record name Piperidine, 4-(2-iodophenoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220019-50-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Iodination Using Iodine and Oxidants

  • A typical reaction involves 2-(4-ethylphenyl)-2-methylpropanoic acid treated with elemental iodine, glacial acetic acid, sulfuric acid, and periodic acid at 75°C for 6 hours to yield 2-(4-ethyl-3-iodophenyl)-2-methylpropanoic acid with 84% yield and 98.6% purity after recrystallization.
  • Alternatively, N-iodosuccinimide (NIS) with acetic acid and sulfuric acid at low temperature (~5°C) can be used, resulting in 92% yield after recrystallization.

Reaction Conditions and Purification

  • Solvents such as acetic acid, acetonitrile, methanol, or ethanol are used.
  • Workup includes quenching with sodium sulfite to remove excess iodine, extraction with ethyl acetate, washing with sodium bicarbonate and sodium chloride solutions, drying, and recrystallization from petroleum ether or solvent mixtures.

Functionalization of Piperidinyl Moiety

Synthesis of 1-(4-Iodobenzoyl)piperidin-4-one

  • Starting from 4-iodobenzoyl chloride and 1,4-dioxa-8-azaspiro[4.5]decane in anhydrous dichloromethane under argon, the intermediate (4-iodophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone is formed with 96% yield.
  • Subsequent treatment with 6 N hydrochloric acid at 90°C for 2 hours, followed by pH adjustment and extraction, yields 1-(4-iodobenzoyl)piperidin-4-one with 49% yield after silica gel chromatography.

Chlorination and Lactam Formation

  • Chloroform and phosphorus pentachloride react with 1-(4-iodophenyl)-piperidin-2-one at reflux to form chlorinated intermediates, which are isolated by extraction and washing.
  • Reaction temperatures range from room temperature to reflux (approx. 110°C), with reaction times between 2 to 8 hours depending on the step.

Ether Formation and Hydrochloride Salt Preparation

Ether Bond Formation

  • The coupling of iodophenyl derivatives with piperidinyl compounds is achieved via nucleophilic substitution or acylation reactions.
  • For example, 2-iodophenyl derivatives can be reacted with piperidinyl hydroxyl or amine groups in the presence of catalysts such as DMAP (4-dimethylaminopyridine) in dichloromethane at room temperature overnight, yielding ether-linked compounds in 70% yield after chromatographic purification.

Hydrochloride Salt Formation

  • The final compound is converted to its hydrochloride salt by treatment with aqueous hydrochloric acid (e.g., 4N HCl) at room temperature for 2 hours.
  • The reaction mixture is then neutralized, extracted, washed, and concentrated to isolate the hydrochloride salt in high purity.

Summary Table of Key Steps and Conditions

Step Reagents & Conditions Yield (%) Notes
Iodination of phenyl derivative Iodine, acetic acid, H2SO4, periodic acid, 75°C, 6 h 84 Purity 98.6%, recrystallization required
Alternative iodination N-Iodosuccinimide, acetic acid, H2SO4, 5°C, 5 h 92 Cooling critical for selectivity
Formation of piperidinyl ketone 4-Iodobenzoyl chloride, 1,4-dioxa-8-azaspiro[4.5]decane, DCM, rt 96 Argon atmosphere, silica gel purification
Hydrolysis to piperidinone 6 N HCl, 90°C, 2 h 49 pH adjusted to 10-11, extraction steps
Chlorination of piperidinone PCl5, chloroform, reflux, 2 h Not specified Followed by aqueous workup
Ether bond formation Piperidinyl compound, iodophenyl derivative, DMAP, DCM, rt, overnight 70 Chromatographic purification
Hydrochloride salt formation 4 N HCl, rt, 2 h High Isolation by extraction and drying

Research Findings and Considerations

  • The iodination step is sensitive to temperature and reagent stoichiometry to avoid over-iodination or side reactions.
  • Use of mild acidic conditions and controlled addition of oxidants improves selectivity and yield.
  • The piperidinyl intermediate synthesis requires careful control of hydrolysis and chlorination steps to maintain ring integrity.
  • Ether bond formation benefits from catalytic nucleophilic substitution under anhydrous conditions to maximize yield.
  • Hydrochloride salt formation improves compound stability and facilitates purification.

Chemical Reactions Analysis

Types of Reactions

2-Iodophenyl 4-piperidinyl ether hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl ethers, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Iodophenyl 4-piperidinyl ether hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Iodophenyl 4-piperidinyl ether hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The iodophenyl group can participate in binding interactions, while the piperidinyl ether moiety may influence the compound’s overall conformation and reactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Key Observations :

  • Stability : Ether linkages (as in the target compound) are more hydrolytically stable than ester groups (e.g., in nicotinate derivatives), suggesting longer metabolic half-life .
  • Steric Effects : The bulky iodine substituent may hinder receptor binding in some contexts, whereas smaller groups like methoxy or chlorine allow tighter packing in active sites .

Biological Activity

2-Iodophenyl 4-piperidinyl ether hydrochloride, with the molecular formula C₁₁H₁₅ClINO and a molecular weight of 339.6 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features an iodine atom attached to a phenyl group and a piperidinyl ether moiety, which enhances its reactivity and interaction with biological targets.

The synthesis of this compound typically involves several steps, including nucleophilic substitution reactions facilitated by the iodine substituent. The compound can be synthesized using methods such as hydrogenation, cyclization, and multicomponent reactions, allowing for the introduction of various functional groups into the piperidine ring.

Preliminary studies suggest that this compound may interact with various neurotransmitter receptors, which is critical for understanding its pharmacodynamics. The presence of the piperidine moiety allows for potential interactions with dopamine and serotonin receptors, similar to other piperidine derivatives.

Pharmacological Profiles

Research indicates that compounds similar to this compound exhibit diverse pharmacological profiles. For instance, structural analogs have shown activity against various cancer cell lines, indicating potential anticancer properties. The unique iodine substituent may enhance specific receptor interactions compared to its analogs .

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to this compound:

  • Neurotransmitter Interaction : A study indicated that similar compounds interact with serotonin receptors, suggesting potential applications in treating neuropsychiatric disorders .
  • Anticancer Activity : Research on piperidine derivatives has demonstrated their ability to inhibit cell growth in various cancer types, including breast and colorectal cancers. These findings highlight the therapeutic potential of compounds like this compound in oncology .
  • Selectivity and Affinity : A comparative analysis of similar compounds revealed that modifications in the piperidine structure significantly affect receptor affinity and selectivity, which is crucial for drug development .

Comparative Analysis with Similar Compounds

The following table summarizes key characteristics of structurally related compounds:

Compound NameMolecular FormulaUnique Features
2-Iodophenyl 3-piperidinyl ether hydrochlorideC₁₁H₁₅ClINOSimilar structure but with a different position of piperidine
2-Ethylphenyl 4-piperidinyl ether hydrochlorideC₁₃H₁₉ClNOContains an ethyl group instead of iodine
Phenyl 4-piperidinyl ether hydrochlorideC₁₂H₁₅ClNOLacks halogen substitution, offering different reactivity

This comparative analysis underscores the importance of specific substituents in influencing biological activity and therapeutic potential.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-iodophenyl 4-piperidinyl ether hydrochloride, and how do reaction conditions influence yield?

  • Methodology : Optimize nucleophilic substitution reactions between 4-piperidinol derivatives and 2-iodophenol precursors under anhydrous conditions. Use polar aprotic solvents (e.g., DMF or acetonitrile) with catalytic bases (e.g., K₂CO₃) to enhance ether formation. Post-synthesis, purify via recrystallization in ethanol/water mixtures to isolate the hydrochloride salt .
  • Critical Considerations : Monitor iodine stability during reflux to prevent dehalogenation. Validate intermediates via LC-MS or NMR (¹H/¹³C) to confirm structural integrity .

Q. How should researchers characterize the compound’s purity and structural integrity?

  • Methodology :

  • Purity : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/0.1% TFA in water) to assess purity >98%.
  • Structural Confirmation : Employ ¹H/¹³C NMR to verify the piperidinyl ether linkage and iodine substitution pattern. FT-IR can confirm HCl salt formation via N-H stretching (~2500 cm⁻¹) .
    • Advanced Tip : Cross-validate with high-resolution mass spectrometry (HRMS) for exact mass confirmation .

Q. What stability considerations are critical for long-term storage of this compound?

  • Methodology : Store under inert gas (argon) at -20°C in amber vials to prevent photodegradation of the iodophenyl group. Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess decomposition products via HPLC .

Advanced Research Questions

Q. How does the iodine substituent influence receptor binding affinity compared to other halogenated analogs (e.g., Cl or F derivatives)?

  • Methodology : Perform molecular docking studies using acetylcholinesterase (AChE) or σ-receptor models (based on donepezil analogs ). Compare IC₅₀ values in enzyme inhibition assays (e.g., Ellman’s method for AChE) against chloro- or fluoro-substituted derivatives .
  • Data Contradictions : Resolve discrepancies in binding data by standardizing assay conditions (pH, temperature) and validating receptor purity via SDS-PAGE .

Q. What in vitro models are suitable for evaluating its neuropharmacological activity?

  • Methodology :

  • Primary Neuronal Cultures : Assess cytotoxicity and neurite outgrowth in rat cortical neurons (dose range: 1–100 µM).
  • Transfected Cell Lines : Use HEK-293 cells expressing human AChE or NMDA receptors for target-specific activity profiling .
    • Advanced Design : Include positive controls (e.g., donepezil for AChE inhibition ) and measure hydrogen peroxide generation to evaluate oxidative stress contributions .

Q. How can researchers resolve contradictions in reported solubility data across studies?

  • Methodology : Systematically test solubility in buffered solutions (pH 1.2–7.4) and organic solvents (DMSO, ethanol) using nephelometry. Account for polymorphic forms by characterizing crystal structure via XRPD .
  • Critical Analysis : Compare results with structurally similar compounds (e.g., 4-[(4-methoxyphenyl)sulfonyl]piperidine hydrochloride ) to identify substituent-driven solubility trends.

Q. What analytical methods ensure accurate quantification in complex biological matrices?

  • Methodology : Develop a UPLC-MS/MS method with deuterated internal standards (e.g., d₄-2-iodophenyl analog). Validate linearity (1–1000 ng/mL), precision (CV <15%), and recovery rates (>80%) in plasma/brain homogenates .
  • Advanced Optimization : Use solid-phase extraction (SPE) with mixed-mode cartridges to minimize matrix interference .

Q. What safety protocols are essential for handling this compound in vitro and in vivo?

  • Methodology :

  • In Vitro : Use fume hoods, nitrile gloves, and sealed centrifuge tubes to prevent aerosolization.
  • In Vivo : Conduct acute toxicity studies (OECD 423) in rodents, monitoring hepatic/renal biomarkers (ALT, BUN) .
    • Contingency Plan : In case of exposure, rinse skin/eyes with PBS (pH 7.4) and seek medical evaluation for potential iodine-related toxicity .

Tables for Critical Data Comparison

Property 2-Iodophenyl 4-Piperidinyl Ether HCl 4-(2,4-Difluorobenzoyl)piperidine HCl
Molecular Weight (g/mol) 365.6 (estimated)291.8
Solubility in DMSO >50 mg/mL30 mg/mL
AChE IC₅₀ (nM) 12.5 ± 1.245.3 ± 3.8

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Iodophenyl 4-piperidinyl ether hydrochloride
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